molecular formula C18H18N2O4 B2857869 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922002-62-8

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2857869
CAS No.: 922002-62-8
M. Wt: 326.352
InChI Key: AVUHWNBQPDYPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a chemical compound with the CAS Number 922130-20-9 and a molecular formula of C13H16N2O4 . It has a molecular weight of 264.28 g/mol . This benzoxazepine-based compound is part of a class of heterocyclic structures that are of significant interest in medicinal chemistry and pharmaceutical research for the development of new therapeutic agents . As a building block in organic synthesis, it enables researchers to explore novel chemical spaces. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. The product is strictly labeled "For Research Use Only" and is not for use in humans, as a food additive, or for any form of human consumption. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-ethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-23-15-6-4-3-5-13(15)18(22)20-12-7-8-16-14(11-12)17(21)19-9-10-24-16/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUHWNBQPDYPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A 2020 study demonstrated the cyclization of 2-(2-bromophenylamino)ethanol using potassium tert-butoxide in DMF at 110°C, achieving 78% yield of the oxazepinone core. Critical parameters include:

  • Reaction time : 12–16 hours
  • Temperature optimization : Yields drop below 70% at temperatures <100°C due to incomplete ring closure
  • Solvent effects : DMF outperforms THF and DMSO in preventing side reactions

Reductive Amination Route

An alternative method employs borane-THF complex to reduce 7-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. This two-stage process involves:

  • Primary reduction : 65°C for 1.5 hours under argon
  • Acidic workup : 6M HCl in methanol/water (1:1) at reflux
  • Neutralization : NaOH solution to pH 7–8

Comparative analysis shows 82–90% yields versus 70–78% for traditional cyclocondensation methods.

Ethoxy Group Introduction

The 2-ethoxybenzoyl moiety requires precise synthetic control to prevent O-alkylation side products.

Williamson Ether Synthesis

Ethylation of 2-hydroxybenzamide proceeds efficiently with ethyl sulfate in 10% NaOH solution:

  • Molar ratios : 1:0.76 benzamide:ethyl sulfate
  • Temperature staging :
    • 50–55°C (induction phase, 1 hr)
    • 55–65°C (main reaction, 2.5 hrs)
    • 65–80°C (completion phase, 1 hr)

      This method achieves 98.1% purity by UV spectrophotometry with no organic solvent requirements.

Ullmann-Type Coupling

For halogenated precursors, copper-catalyzed coupling with ethanolamine derivatives shows promise:

Catalyst Solvent Yield (%) Purity (%)
CuI/1,10-phen DMSO 67 95.2
Cu(OAc)₂ NMP 72 96.8
Cu₂O Toluene 58 93.4

Optimal conditions use 10 mol% Cu(OAc)₂ at 130°C for 8 hours.

Final Coupling Strategies

Convergent synthesis through amide bond formation between the oxazepine amine and ethoxybenzoyl chloride dominates industrial production.

Schotten-Baumann Conditions

Traditional interfacial polymerization achieves 84–88% yields:

  • Phase system : CH₂Cl₂/10% NaHCO₃ (2:1 v/v)
  • Stoichiometry : 1.2 eq benzoyl chloride per amine
  • Reaction time : 4 hours at 0–5°C

Carbodiimide-Mediated Coupling

EDCI/HOBt system enhances efficiency in anhydrous DMF:

  • Coupling agent : 1.5 eq EDCI
  • Additive : 1 eq HOBt
  • Reaction progress : Completion in 2 hours at RT by TLC

Comparative performance data:

Method Yield (%) Purity (%) Byproducts
Schotten-Baumann 85 97.3 <2% acylurea
EDCI/HOBt 92 98.7 <0.5% N-hydroxysuccinimide
Mixed anhydride 78 95.1 5–7% symmetric anhydride

Industrial Scale-Up Considerations

Modern production facilities employ continuous flow reactors to optimize the three-stage synthesis:

Stage 1 : Oxazepinone core synthesis (PFR, 100–150°C)
Stage 2 : Ethylation (CSTR, 65–80°C)
Stage 3 : Amide coupling (Microreactor, RT)

Key economic factors:

  • Solvent recovery : 98% DMF recycling reduces costs by 34%
  • Catalyst lifetime : Cu-based systems require replacement every 15 batches
  • Energy consumption : 23 kWh/kg product for batch vs. 18 kWh/kg for continuous processes

Analytical Characterization

Modern QC protocols combine spectroscopic and chromatographic methods:

HPLC Conditions :

  • Column: C18, 150 × 4.6 mm, 3.5 μm
  • Mobile phase: MeCN/0.1% H3PO4 (55:45)
  • Retention time: 6.8 ± 0.2 min

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.24 (m, 8H aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH2), 3.67 (t, 2H, CH2N), 2.91 (t, 2H, CH2O), 1.39 (t, 3H, CH3)
  • IR (KBr) : 3280 (NH), 1685 (C=O), 1245 cm⁻¹ (C-O-C)

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, NaBr) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its 7-membered oxazepine ring (vs. 8-membered dioxocine or simpler benzodiazepines) and the 5-oxo substituent , which influence conformational flexibility and binding interactions. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀) Key Features
Target Compound Benzo[f][1,4]oxazepine (7-membered) 5-oxo, 2-ethoxybenzamide at C7 Data not available in evidence Enhanced rigidity due to 5-oxo; potential kinase inhibition via benzamide interaction
Compound D9 Benzo[b][1,4]dioxocine (8-membered) Ethoxyphenyl acrylamide at C8 0.79 μM (HepG2), 0.36 μM (EGFR) Potent antiproliferative/EGFR inhibition; planar acrylamide enhances binding
Sulfentrazone Triazolone-linked phenyl Dichlorophenyl, sulfonamide Herbicidal (N/A) Agricultural use; sulfonamide moiety for enzyme inhibition
5-Substituted Oxazepines Benzo[f][1,4]oxazepine (7-membered) Variable R-groups at C5 (e.g., aryl) Synthetic focus Modular synthesis via Pictet-Spengler; tunable substituents for SAR studies

Key Insights

The 5-oxo group may mimic carbonyl motifs in kinase inhibitors (e.g., EGFR-targeting drugs), though direct activity data for the target compound is absent in the provided evidence.

Substituent Effects: Ethoxybenzamide vs. Ethoxyphenyl Acrylamide: Compound D9’s acrylamide linker and planar structure enhance EGFR binding, achieving sub-micromolar IC₅₀ values . Positional Isomerism: The ethoxy group at position 2 (target) vs. position 4 (D9) alters electronic distribution and steric hindrance, impacting solubility and target selectivity.

Synthetic Accessibility :

  • The target compound’s oxazepine core is synthesized via acid-catalyzed cyclization of formyliminium intermediates (26–78% yield) , contrasting with D9’s multi-step acrylamide coupling .

Research Findings and Limitations

  • Antitumor Potential: While D9 demonstrates potent antiproliferative activity, the target compound’s lack of an acrylamide moiety may reduce efficacy against HepG2 or EGFR. However, its benzamide group could enable alternative mechanisms (e.g., PARP or HDAC inhibition).
  • Comparative studies with non-ketone analogs (e.g., 5-H or 5-alkyl) are needed .
  • Agricultural vs. Pharmaceutical Use : Unlike sulfentrazone (herbicidal) , the target compound’s structure aligns more closely with kinase inhibitors, suggesting therapeutic rather than agricultural applications.

Q & A

Q. How can researchers optimize the synthesis yield and purity of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. Key factors include:
  • Catalyst selection : Use palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amidation) to enhance efficiency .
  • Temperature control : Maintain reflux conditions (e.g., 80–110°C) during cyclization to minimize side products .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) for >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, ethoxy group (-OCH₂CH₃), and amide carbonyl signals .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydrobenzooxazepine core (if single crystals are obtainable) .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for similar benzoxazepines) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) combined with PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Screen with hydrochloride or sodium salts to improve pharmacokinetic profiles .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .

Advanced Research Questions

Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to estimate LogP (∼3.5), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on the benzamide moiety’s interaction with catalytic lysine residues .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize derivatives .

Q. What experimental approaches resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :
  • Head-to-head assays : Compare IC₅₀ values against a common kinase panel (e.g., RIP1, JAK2) under standardized conditions (ATP = 1 mM, pH 7.4) .
  • Off-target profiling : Use Eurofins’ SafetyScreen44 to identify unintended interactions (e.g., hERG inhibition) .
  • Structural analysis : Overlay X-ray structures of analogs to identify critical substituents (e.g., trifluoromethyl vs. ethoxy groups) affecting potency .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer :
  • Substituent variation : Systematically modify the benzamide (e.g., 4-Cl, 3-CF₃) and oxazepine (e.g., 5-ethyl, 3,3-dimethyl) moieties .
  • Bioisosteric replacement : Replace the ethoxy group with isosteres like cyclopropoxy or vinyl to enhance metabolic stability .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs to map electrostatic/hydrophobic hotspots .

Q. What mechanistic studies elucidate the compound’s enzyme inhibition kinetics?

  • Methodological Answer :
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) with varying ATP/substrate concentrations .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to immobilized kinases .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Q. How do researchers validate the compound’s selectivity across kinase families?

  • Methodological Answer :
  • Kinome-wide screening : Use DiscoverX KINOMEscan (≥400 kinases) at 1 μM concentration. Prioritize hits with % inhibition >70% .
  • Crystallographic analysis : Resolve co-crystal structures with off-target kinases to identify selectivity-determining residues .
  • CRISPR knock-in models : Engineer resistant kinase alleles (e.g., gatekeeper mutations) to confirm on-target effects in cellular assays .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, NADPH). Identify major metabolites via LC-MS/MS .
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the amide as a tert-butyl carbamate to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.